![molecular formula C21H17FN4O2S B2752530 5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872854-57-4](/img/structure/B2752530.png)
5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a range of pharmacological effects including antibacterial, antifungal, and antiproliferative activities .
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of certain starting materials, such as 5-acetyl-4-aminopyrimidines, with carboxylic anhydrides or acid chlorides . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines involves a bicyclic [6 + 6] system with two nitrogen atoms at positions 1 and 3 of the six-membered ring . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in their chemical properties .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various mechanisms. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Interaction with DNA Structures
Research has explored the interactions of sulfonyl 5-fluorouracil derivatives, which share structural similarities with the compound , with double-stranded and G-quadruplex DNA. These studies provide insights into the potential anticancer activities of these compounds by showing increased binding affinity to G-quadruplex DNA, a structure associated with cancer-related gene regulation (Q. Hu et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar pyrimidine derivatives have been extensively studied. For instance, research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules and their crystal structures reveals insights into molecular dimerization and interactions, which are crucial for understanding the chemical properties and potential biological applications of these compounds (K. Avasthi et al., 2002).
Biological Activity
Several studies have focused on the biological activities of pyrimidine derivatives, including their potential as antitumor agents. The design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard aim to obtain compounds with potent antitumor activities and low toxicity (Z. Huang et al., 2001). Additionally, novel synthetic routes for functionalized 1H-pyrimidines have been developed, further expanding the scope of pyrimidine chemistry in therapeutic drug development (B. Altural et al., 1989).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of pyrimidine derivatives for their larvicidal, antimicrobial, and antifungal activities highlight the potential of these compounds in addressing various infectious diseases. Compounds demonstrating significant activity against third instar larvae and various microbial strains indicate the broad-spectrum utility of pyrimidine derivatives in developing new antimicrobial and antifungal agents (S. Gorle et al., 2016).
将来の方向性
特性
IUPAC Name |
5-benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-7-4-3-5-8-13)24-17(23-18)14-9-6-10-15(22)11-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHTDGTCQPEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

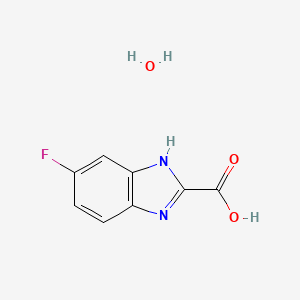
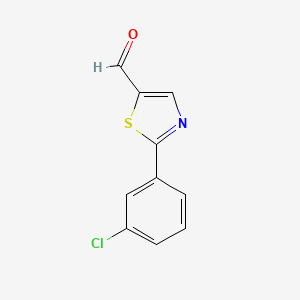
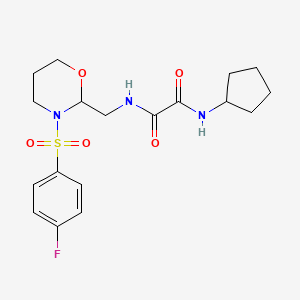
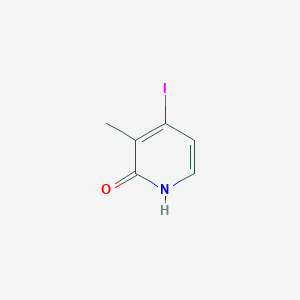
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)
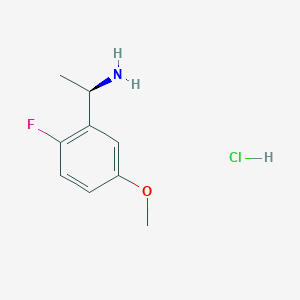
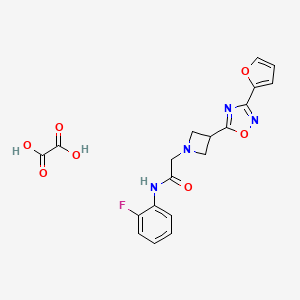
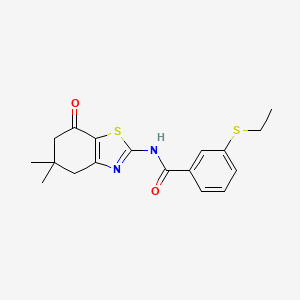
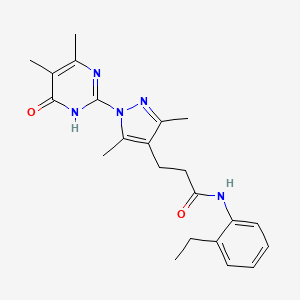
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)
![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)